molecular formula C19H19N5 B1204961 Pitrazepin CAS No. 90685-01-1

Pitrazepin

Número de catálogo: B1204961
Número CAS: 90685-01-1
Peso molecular: 317.4 g/mol
Clave InChI: GXFWOMYQHNODFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MIRTAZAPINA, también conocida como mirtazapina, es un compuesto tetracyclico piperazino-azepina utilizado principalmente como antidepresivo. Se conoce por su perfil farmacológico único, que incluye actividad noradrenérgica y serotoninérgica específica. Este compuesto se prescribe a menudo para el tratamiento del trastorno depresivo mayor y también se utiliza fuera de la etiqueta para afecciones como la ansiedad, el insomnio y la estimulación del apetito .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de MIRTAZAPINA implica varios pasos clave:

Métodos de Producción Industrial: La producción industrial de MIRTAZAPINA normalmente implica el uso de técnicas avanzadas como los métodos de inversión de fase sin disolventes a temperatura controlada para crear nanocapsulas lipídicas para la administración dirigida de fármacos. Este método asegura una alta eficiencia y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: MIRTAZAPINA experimenta diversas reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes:

    Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

    Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

    Disolventes: Metanol, cloroformo, acetonitrilo

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de MIRTAZAPINA, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Key Findings:

  • Electrophysiological Studies : Pitrazepin's antagonism is consistent across various receptor compositions, showing similar pA2 values around 6.4 .
  • Binding Studies : It interacts competitively with both muscimol and bicuculline binding sites, indicating a broad spectrum of action within the GABAergic system .

Pharmacological Applications

This compound's pharmacological profile suggests several potential applications:

  • Anxiolytic Effects : Due to its action on GABA_A receptors, this compound may exhibit anxiolytic properties similar to benzodiazepines but with a distinct mechanism that could reduce side effects associated with traditional anxiolytics .
  • Anticonvulsant Potential : The compound has shown efficacy in preventing seizures induced by various agents in animal models, suggesting its potential use in treating epilepsy .
  • Neuroprotective Effects : Research indicates that this compound may enhance neuronal activity under certain conditions, which could be beneficial in neurodegenerative diseases .

Study 1: Electrophysiological Analysis

In a study involving Xenopus oocytes injected with rat cerebral cortex mRNA, this compound was found to significantly inhibit GABA_A receptor-mediated currents. The results highlighted its competitive antagonism and provided insights into its potential therapeutic applications in managing disorders linked to GABAergic dysfunction .

Study 2: Behavioral Impact

In behavioral assays, this compound demonstrated significant effects on locomotor activity and anxiety-related behaviors in rodents. These findings support its potential use as an anxiolytic agent while highlighting the need for further studies to explore its safety and efficacy in clinical settings .

Comparative Data Table

Study Application Methodology Key Findings
Study 1Antagonism of GABA_A receptorsElectrophysiological assays in Xenopus oocytesCompetitive antagonist with pA2 values around 6.4
Study 2Anxiolytic effectsBehavioral assays in rodentsSignificant reduction in anxiety-related behaviors
Study 3Anticonvulsant propertiesSeizure models in ratsEffective prevention of seizures induced by metrazol

Mecanismo De Acción

MIRTAZAPINA ejerce sus efectos a través de múltiples mecanismos:

Comparación Con Compuestos Similares

MIRTAZAPINA se compara a menudo con otros antidepresivos tetracyclicos y tricyclicos:

Singularidad: La combinación única de actividad noradrenérgica y serotoninérgica específica de MIRTAZAPINA, junto con sus fuertes efectos antihistamínicos, la diferencia de otros antidepresivos. Este perfil la hace particularmente efectiva para pacientes con depresión complicada por ansiedad o insomnio .

Actividad Biológica

Pitrazepin is a compound recognized for its biological activity as a selective antagonist of the GABAA_A receptor. This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system, and compounds that modulate its activity are of significant interest for therapeutic applications. The following sections will explore the biological activity of this compound, including its mechanisms of action, experimental findings, and potential implications for pharmacological research.

This compound acts primarily as an antagonist at the GABAA_A receptor, which is integral to mediating the effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain. By blocking the receptor's action, this compound can influence various physiological responses associated with GABAergic transmission.

Interaction with GABA Receptors

Research indicates that this compound selectively interacts with GABAA_A receptors, antagonizing chloride-dependent GABA responses. This interaction was demonstrated in studies using Xenopus oocytes injected with rat cerebral cortex mRNA, where this compound's antagonistic effects were compared to those of other known antagonists like bicuculline .

Comparative Biological Activity

The following table summarizes key findings regarding this compound's biological activity compared to other GABAA_A antagonists:

CompoundTypeMechanism of ActionReference
This compoundAntagonistBlocks GABAA_A receptor
BicucullineAntagonistBlocks GABAA_A receptor
SecurininePartial AgonistModulates GABAA_A response

Case Studies and Research Findings

  • GABAergic Inhibition : A study investigated the effects of this compound on membrane currents elicited by GABA in Xenopus oocytes. The results showed that this compound significantly reduced GABA-induced currents, confirming its role as a potent antagonist .
  • Selectivity and Potency : Another research highlighted that this compound exhibits selective antagonistic properties at the GABAA_A receptor without affecting other neurotransmitter systems, which may reduce potential side effects associated with broader-spectrum antagonists .
  • Behavioral Studies : Animal models have been employed to assess the behavioral impacts of this compound. In these studies, administration of this compound resulted in altered anxiety-like behaviors, suggesting its potential utility in understanding anxiety disorders through modulation of GABAergic transmission .

Implications for Pharmacological Research

The biological activity of this compound as a GABAA_A antagonist opens avenues for further research into its therapeutic applications. Given its selectivity, there is potential for developing treatments that target specific neuropsychiatric conditions without the broad side effects associated with non-selective GABAergic drugs.

Future Directions

Further studies are necessary to elucidate:

  • The long-term effects of this compound on neuronal plasticity.
  • Its interactions with other neurotransmitter systems.
  • Potential clinical applications in treating disorders such as anxiety and epilepsy.

Propiedades

Número CAS

90685-01-1

Fórmula molecular

C19H19N5

Peso molecular

317.4 g/mol

Nombre IUPAC

3-piperazin-1-yl-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaene

InChI

InChI=1S/C19H19N5/c1-3-7-16-14(5-1)13-15-6-2-4-8-17(15)24-18(16)21-22-19(24)23-11-9-20-10-12-23/h1-8,20H,9-13H2

Clave InChI

GXFWOMYQHNODFA-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53

SMILES canónico

C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53

Key on ui other cas no.

90685-01-1

Sinónimos

3-(piperazinyl)-1-9H-dibenz(c,f)triazolo(4,5-a)azepin
pitrazepin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pitrazepin
Reactant of Route 2
Pitrazepin
Reactant of Route 3
Pitrazepin
Reactant of Route 4
Pitrazepin
Reactant of Route 5
Pitrazepin
Reactant of Route 6
Reactant of Route 6
Pitrazepin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.